Cas no 51-08-1 (4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide)

4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with an amino group at the 4-position and a piperidinylethyl moiety on the amide nitrogen. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and pharmaceutical research. The compound's piperidine and benzamide functionalities contribute to its potential as a building block for bioactive molecules, particularly in the development of receptor-targeting agents. Its well-defined molecular architecture allows for precise modifications, enhancing its utility in structure-activity relationship (SAR) studies. The amino group further enables derivatization, facilitating the synthesis of analogs for exploratory or optimization purposes. Suitable for controlled laboratory use under standard handling protocols.
4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide structure
51-08-1 structure
Product name:4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
CAS No:51-08-1
MF:C14H21N3O
MW:247.336043119431
CID:934702
PubChem ID:36995422

4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
    • 4-AMINO-N-(2-PIPERIDINOETHYL)BENZENECARBOXAMIDE
    • 4-amino-N-(2-piperidin-1-ylethyl)benzamide
    • DTXSID40653216
    • 5W-0617
    • CS-0453103
    • MFCD06808529
    • AKOS005070750
    • J-514440
    • 51-08-1
    • 4-amino-N-[2-(piperidin-1-yl)ethyl]benzamide
    • DB-426044
    • SCHEMBL3401326
    • MDL: MFCD06808529
    • Inchi: InChI=1S/C14H21N3O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18)
    • InChI Key: CXNIVSBILMGSCQ-UHFFFAOYSA-N
    • SMILES: C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)N

Computed Properties

  • Exact Mass: 247.16800
  • Monoisotopic Mass: 247.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.4Ų
  • XLogP3: 1.4

Experimental Properties

  • Melting Point: 118-120°
  • PSA: 58.36000
  • LogP: 2.39450

4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide Security Information

  • HazardClass:IRRITANT

4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR32929-1g
4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
51-08-1 95%
1g
£370.00 2025-02-20
A2B Chem LLC
AG22980-10g
4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
51-08-1 >95%
10g
$2116.00 2024-04-19
A2B Chem LLC
AG22980-5mg
4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
51-08-1 >95%
5mg
$214.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523770-1g
4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
51-08-1 98%
1g
¥3652.00 2024-05-11
Apollo Scientific
OR32929-25g
4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
51-08-1 95%
25g
£4066.00 2025-02-20
Apollo Scientific
OR32929-5g
4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
51-08-1 95%
5g
£1109.00 2025-02-20
A2B Chem LLC
AG22980-500mg
4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
51-08-1 >95%
500mg
$392.00 2024-04-19
A2B Chem LLC
AG22980-10mg
4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
51-08-1 >95%
10mg
$240.00 2024-04-19
Apollo Scientific
OR32929-10g
4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
51-08-1 95%
10g
£1848.00 2025-02-20
A2B Chem LLC
AG22980-1mg
4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
51-08-1 >95%
1mg
$201.00 2024-04-19

Additional information on 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide

Comprehensive Overview of 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide (CAS No. 51-08-1): Properties, Applications, and Research Insights

4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide, identified by its CAS number 51-08-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzamide core with a piperidine moiety, making it a versatile intermediate for drug discovery and development. Its chemical properties, including solubility, stability, and reactivity, have been extensively studied to optimize its applications in medicinal chemistry.

In recent years, the demand for 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide has surged due to its potential role in targeting neurological pathways and receptor modulation. Researchers are particularly interested in its interactions with G-protein-coupled receptors (GPCRs), which are critical in treating conditions like chronic pain and neurodegenerative diseases. The compound's piperidine-ethyl linkage enhances its ability to cross the blood-brain barrier, a feature highly sought after in central nervous system (CNS) drug design.

The synthesis of CAS 51-08-1 involves multi-step organic reactions, including amide bond formation and amine alkylation. Advanced techniques like HPLC purification and NMR spectroscopy ensure high purity and precise characterization. These methodologies align with the growing emphasis on green chemistry, as labs increasingly adopt solvent-free or low-waste protocols to minimize environmental impact—a topic trending in scientific sustainability discussions.

From a commercial perspective, 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide is supplied by leading chemical manufacturers under stringent quality control standards. Its pricing and availability are influenced by factors such as raw material costs and regulatory compliance, which are frequently searched topics among procurement specialists and R&D teams. Online databases like PubChem and Reaxys provide detailed safety data sheets (SDS) and physicochemical data, addressing common queries about handling and storage.

Emerging studies highlight the compound's utility in high-throughput screening (HTS) for novel therapeutics. Its structural flexibility allows for derivatization, enabling the creation of libraries for structure-activity relationship (SAR) studies. This aligns with the AI-driven drug discovery trend, where computational models predict compound efficacy before lab testing—a hot topic in pharmaceutical innovation forums.

In summary, 4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide (CAS 51-08-1) represents a critical building block in modern drug development. Its multifaceted applications, from neurology to sustainable chemistry, underscore its importance in both academic and industrial settings. As research progresses, this compound is poised to play a pivotal role in addressing unmet medical needs while adhering to evolving ethical and environmental standards.

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Amadis Chemical Company Limited
(CAS:51-08-1)4-Amino-N-(2-(piperidin-1-yl)ethyl)benzamide
A1235679
Purity:99%
Quantity:1g
Price ($):409